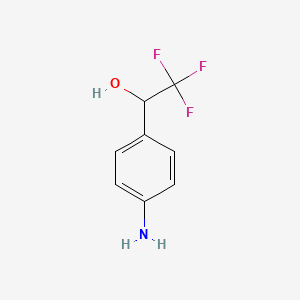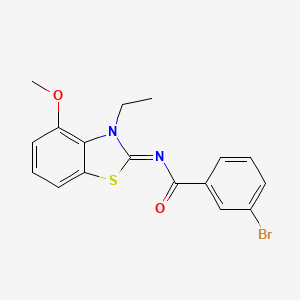![molecular formula C24H18ClN3O3S2 B2510876 N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-70-2](/img/structure/B2510876.png)
N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crystal Structure Analysis
The crystal structure of a copper(II) complex with a metabolite of the antibacterial sulfadiazine, N4-acetylsulfadiazine, has been elucidated through X-ray crystallography. This complex, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), exhibits a centrosymmetric space group P21/n and coordinates two chloride ions and two N4-acetylsulfadiazine molecules to the metal center. Each organic moiety is bonded to the Cu(II) through a pyrimidinyl nitrogen atom, resulting in a tetragonally-distorted octahedral geometry around the copper ion. Interestingly, while N4-acetylsulfadiazine alone does not show antibacterial activity, the copper complex demonstrates moderate growth inhibition of several bacteria in vitro .
Synthesis Analysis
Although the synthesis details of the specific compound "N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" are not provided in the given papers, the synthesis of related compounds typically involves complexation reactions where ligands coordinate to a metal center. In the case of the copper(II) complex, the ligand is derived from an antibacterial agent, suggesting a multi-step synthesis pathway that may include acetylation and sulfonation reactions .
Molecular Structure Analysis
The molecular structure of the compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile has been investigated using spectroscopic techniques. The equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) with a B3LYP method and a 6-311++G(d,p)(5D,7F) basis set. The analysis revealed the stability of the molecule arising from hyperconjugative interactions and charge delocalization, as evidenced by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving "N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide." However, the related compound's molecular docking results suggest potential inhibitory activity against certain biological targets, indicating that it may undergo biological interactions that could be exploited for chemotherapeutic purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound were analyzed through spectroscopic methods, revealing insights into its vibrational characteristics. The compound's nonlinear optical behavior was theoretically predicted, and the Molecular Electrostatic Potential (MEP) analysis indicated the distribution of negative and positive charges across different regions of the molecule. The potential energy scan suggested two minimum conformations based on the orientation of the sulfur atom's lone pairs relative to the pyrimidine ring and the cyano group .
科学的研究の応用
Crystal Structure and Conformation Studies
Research on compounds with structural features similar to the specified chemical includes the investigation of their crystal structures and conformational properties. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have explored their folded conformation around the methylene C atom of the thioacetamide bridge. These studies highlight intramolecular hydrogen bonding stabilizing the folded conformation, which can be relevant for understanding molecular interactions and designing compounds with specific biological activities (S. Subasri et al., 2016).
Dual Inhibitory Activities
Compounds featuring the 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. This research underlines the importance of specific structural motifs in conferring potent inhibitory activities against key enzymes, suggesting a pathway for the development of therapeutic agents (A. Gangjee et al., 2008).
Anticancer Activity
Another aspect of scientific research involving similar compounds focuses on their potential anticancer activities. For instance, derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have been synthesized and tested for cytotoxic effects against leukemia cell lines, demonstrating the application of such compounds in exploring new anticancer therapies (V. Horishny et al., 2021).
High Refractive Index Materials
Research has also extended into the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, aiming at materials with high refractive indices and small birefringences. This showcases the potential application of structurally related compounds in materials science, particularly in developing optoelectronic devices (P. Tapaswi et al., 2015).
Antimicrobial Activity
Moreover, novel thienopyrimidine linked rhodanine derivatives have been prepared and evaluated for their in vitro antimicrobial activity, indicating the relevance of these compounds in addressing bacterial and fungal infections (Nagaraju Kerru et al., 2019).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S2/c25-16-9-7-15(8-10-16)12-26-20(29)14-33-24-27-21-18-5-1-2-6-19(18)31-22(21)23(30)28(24)13-17-4-3-11-32-17/h1-11H,12-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWQKPUCUSMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)



![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)

